2-Chloro-4-methylpyrimidin-5-amine 2-Chloro-4-methylpyrimidin-5-amine
Brand Name: Vulcanchem
CAS No.: 20090-69-1
VCID: VC21097550
InChI: InChI=1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3
SMILES: CC1=NC(=NC=C1N)Cl
Molecular Formula: C5H6ClN3
Molecular Weight: 143.57 g/mol

2-Chloro-4-methylpyrimidin-5-amine

CAS No.: 20090-69-1

Cat. No.: VC21097550

Molecular Formula: C5H6ClN3

Molecular Weight: 143.57 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-methylpyrimidin-5-amine - 20090-69-1

Specification

CAS No. 20090-69-1
Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
IUPAC Name 2-chloro-4-methylpyrimidin-5-amine
Standard InChI InChI=1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3
Standard InChI Key RZAKVHVZRSQZEQ-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1N)Cl
Canonical SMILES CC1=NC(=NC=C1N)Cl

Introduction

Physical and Chemical Properties

Structural Characteristics

The structure of 2-Chloro-4-methylpyrimidin-5-amine consists of a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3 (pyrimidine core) . The compound features three key substituents: a chlorine atom at position 2, a methyl group at position 4, and an amino group at position 5. This substitution pattern significantly influences the compound's reactivity and potential applications.

The structural representation can be described using various chemical identifiers:

  • SMILES notation: CC1=NC(=NC=C1N)Cl

  • InChI: InChI=1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3

  • InChIKey: RZAKVHVZRSQZEQ-UHFFFAOYSA-N

Physical Properties

The physical properties of 2-Chloro-4-methylpyrimidin-5-amine are summarized in the following table:

PropertyValueReference
Molecular Weight143.574 g/mol
Density1.4±0.1 g/cm³
Boiling Point309.4±22.0 °C at 760 mmHg
Melting Point93.5°C
Flash Point140.9±22.3 °C
LogP0.59
Vapor Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.600
Polar Surface Area (PSA)51.80000
Exact Mass143.025024
Recommended Storage2-8°C

Spectroscopic Data

Mass spectrometry data for 2-Chloro-4-methylpyrimidin-5-amine includes predicted collision cross-section values for various adducts, which are important for analytical characterization:

Adductm/zPredicted CCS (Ų)
[M+H]⁺144.03230124.0
[M+Na]⁺166.01424138.3
[M+NH₄]⁺161.05884132.8
[M+K]⁺181.98818131.9
[M-H]⁻142.01774126.0
[M+Na-2H]⁻163.99969131.9
[M]⁺143.02447126.8
[M]⁻143.02557126.8

This spectroscopic data is valuable for identification and characterization of the compound in analytical settings .

Synthesis Methods

Laboratory Synthesis Routes

Several methods have been developed for the synthesis of 2-Chloro-4-methylpyrimidin-5-amine. The synthesis typically involves multiple steps, beginning with appropriate precursors that can be transformed into the desired substitution pattern.

One common synthetic approach involves chlorination of a suitable precursor. The process typically begins with 4-methylpyrimidine-5-amine, which undergoes chlorination at the 2-position. This transformation can be achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) under reflux conditions or thionyl chloride (SOCl₂) in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction.

The chlorination reaction can be represented as:
C₅H₇N₃ + POCl₃ → C₅H₆ClN₃ + HCl + HPO₃

Industrial Production Methods

Industrial production of 2-Chloro-4-methylpyrimidin-5-amine often employs large-scale batch reactors with controlled temperature and pressure conditions. The optimization of reaction parameters is crucial for achieving high yields and purity. Key considerations in industrial synthesis include:

  • Selection of appropriate chlorinating agents

  • Temperature control throughout the reaction

  • Efficient purification methods

  • Safety measures due to the hazardous nature of reagents like POCl₃

Chemical Reactivity and Reactions

Reactivity Profile

The reactivity of 2-Chloro-4-methylpyrimidin-5-amine is largely determined by its substitution pattern. The chlorine atom at position 2 is particularly susceptible to nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis. The amino group at position 5 can participate in various transformations, including acylation, alkylation, and diazotization reactions.

Nucleophilic Substitution

The chlorine atom at position 2 can be readily displaced by various nucleophiles, including amines, alcohols, thiols, and other heteroatom nucleophiles. These reactions typically proceed via an addition-elimination mechanism characteristic of nucleophilic aromatic substitution.

For example, reaction with amines:
C₅H₆ClN₃ + R-NH₂ → C₅H₆N₄-R + HCl

Functional Group Transformations

The amino group at position 5 can undergo various transformations:

  • Diazotization followed by replacement with different functional groups

  • Protection/deprotection strategies for selective functionalization

  • Coupling reactions for the formation of more complex structures

Reaction Conditions

Nucleophilic substitution reactions typically require mild to moderate heating in polar solvents. The choice of solvent and base is crucial for optimizing yields and minimizing side reactions. Common conditions include:

  • Temperature range: 50-100°C

  • Solvents: DMF, DMSO, alcohols, or aqueous mixtures

  • Bases: Triethylamine, potassium carbonate, or sodium hydroxide

Applications in Research and Development

Medicinal Chemistry Applications

2-Chloro-4-methylpyrimidin-5-amine serves as an important building block in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. The pyrimidine scaffold is present in numerous biologically active compounds, including antimicrobial, antiviral, and anticancer agents.

The compound's ability to undergo selective functionalization makes it valuable for creating compound libraries for structure-activity relationship studies. The chlorine atom serves as a leaving group that can be replaced with various pharmacophores to tune biological activity.

Biological Activity Studies

Research has indicated that 2-Chloro-4-methylpyrimidin-5-amine and its derivatives exhibit potential biological activities. The mechanism of action often involves:

  • Enzyme inhibition: particularly of kinases and cyclooxygenases (COX)

  • Receptor binding: interaction with various biological receptors due to the compound's structural similarity to natural substrates

  • DNA/RNA interaction: potential to interact with nucleic acids due to the pyrimidine core's similarity to nucleobases

Synthetic Applications

Beyond its direct biological applications, 2-Chloro-4-methylpyrimidin-5-amine serves as a versatile intermediate in the synthesis of more complex molecules. Its reactivity profile enables selective modifications, making it valuable in creating diverse chemical libraries for drug discovery and materials science applications.

Comparative Analysis

Comparison with Structural Analogues

It is instructive to compare 2-Chloro-4-methylpyrimidin-5-amine with its structural isomers and related compounds:

CompoundCAS NumberBoiling PointLogPKey Differences
2-Chloro-4-methylpyrimidin-5-amine20090-69-1309.4±22.0 °C0.59Reference compound
4-Chloro-2-methylpyrimidin-5-amine20090-59-9240.6±20.0 °C0.90Positions of Cl and CH₃ swapped
2-Chloro-5-methylpyridin-4-amine79055-62-2Not reportedNot reportedPyridine ring instead of pyrimidine

The 4-Chloro-2-methylpyrimidin-5-amine isomer differs significantly in physical properties, including a lower boiling point and higher LogP value, indicating increased lipophilicity . These differences can substantially impact the compound's pharmacokinetic properties and biological activities.

The 2-chloro-5-methylpyridin-4-amine analogue, with a pyridine instead of a pyrimidine core, represents a different class of heterocycles with distinct electronic properties and reactivity patterns .

Structure-Activity Relationships

The position of substituents on the pyrimidine ring significantly affects the compound's properties and biological activities. Key structure-activity relationships include:

  • The position of the chlorine atom influences its reactivity toward nucleophilic substitution

  • The amino group provides a handle for further functionalization

  • The methyl group impacts the electron density of the aromatic system, affecting reactivity and binding properties

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